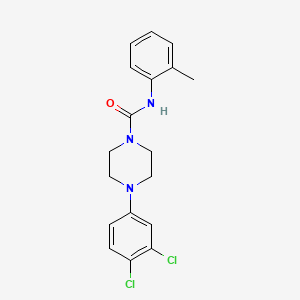
4-(3,4-dichlorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dichlorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide (hereafter referred to as DCMPPC) is an organic compound with a wide range of applications in scientific research. DCMPPC is a member of the piperazine family of compounds, which are used as agonists and antagonists in a variety of biochemical and physiological processes. DCMPPC has been studied extensively in the laboratory setting, and its unique properties make it an attractive option for a variety of research applications.
科学的研究の応用
DCMPPC has been used in a variety of scientific research applications. It has been used as an agonist in studies of the effects of the neurotransmitter dopamine on behavior, as well as in studies of the effects of the neurotransmitter serotonin on behavior. It has also been used as an antagonist in studies of the effects of the hormone oxytocin on behavior. Additionally, DCMPPC has been used in studies of the effects of the hormone melatonin on behavior.
作用機序
DCMPPC acts as an agonist or antagonist of various neurotransmitters and hormones in the body. When acting as an agonist, it binds to the receptor site of the neurotransmitter or hormone and activates the receptor, leading to the desired physiological or biochemical effect. When acting as an antagonist, it binds to the receptor site of the neurotransmitter or hormone and blocks the receptor, preventing the desired physiological or biochemical effect.
Biochemical and Physiological Effects
When acting as an agonist, DCMPPC can have a variety of biochemical and physiological effects. It can increase the activity of certain neurotransmitters, such as dopamine and serotonin, which can lead to increased alertness, improved mood, and improved cognitive performance. It can also increase the activity of certain hormones, such as oxytocin and melatonin, which can lead to increased social bonding, improved sleep, and improved immune system function. When acting as an antagonist, DCMPPC can have the opposite effects, blocking the activity of certain neurotransmitters and hormones and leading to decreased alertness, decreased social bonding, and decreased immune system function.
実験室実験の利点と制限
DCMPPC has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects can be easily measured using various biochemical and physiological assays. Additionally, it can be used in a wide variety of experiments, as it can act as both an agonist and an antagonist. However, there are also some limitations to using DCMPPC in laboratory experiments. It can be toxic in high concentrations, and it can interact with other compounds, leading to unpredictable results.
将来の方向性
Future research on DCMPPC could focus on its potential therapeutic applications. For example, it could be studied as a potential treatment for depression, anxiety, and other mental health disorders. Additionally, it could be studied as a potential treatment for various neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, it could be studied as a potential treatment for various immune system disorders, such as autoimmune diseases and allergies.
合成法
The synthesis of DCMPPC is relatively straightforward, and can be accomplished in a few steps. The first step is to prepare the starting materials, which include 3,4-dichlorophenyl-N-(2-methylphenyl)piperazine (DCMP) and 1-carboxamide (CAM). The second step is to react the two starting materials together in a reaction vessel, using a condensation reaction. The reaction is typically carried out in an aqueous solution, and yields DCMPPC as the desired product.
特性
IUPAC Name |
4-(3,4-dichlorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c1-13-4-2-3-5-17(13)21-18(24)23-10-8-22(9-11-23)14-6-7-15(19)16(20)12-14/h2-7,12H,8-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXVLOFBKWTQKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


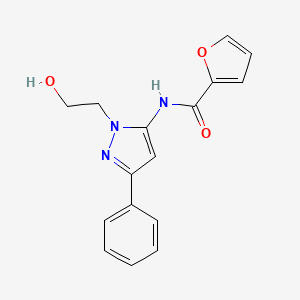

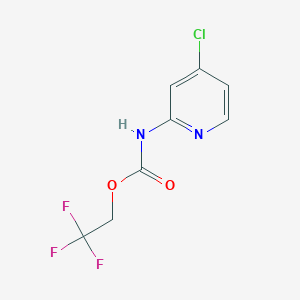
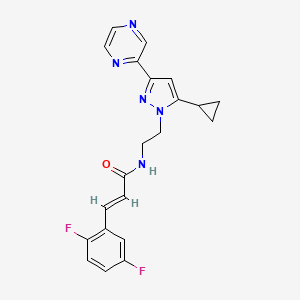

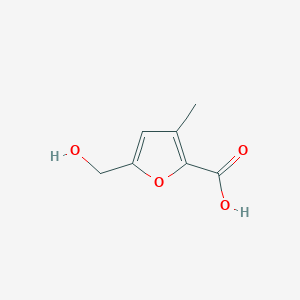
![3,4,5-trimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2848125.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methoxybenzoate](/img/structure/B2848127.png)


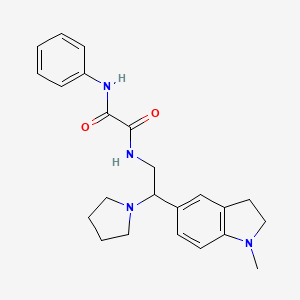
![N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]-3-methylsulfonylbenzamide](/img/structure/B2848133.png)
![1-(tert-butyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2848138.png)